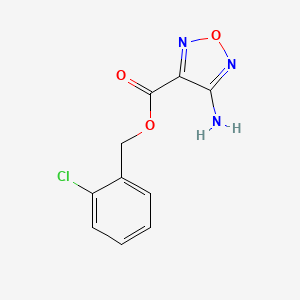
2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound belonging to the oxadiazole class. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are of interest due to their various biological activities and applications in different fields of chemistry.
Synthesis Analysis
The synthesis of oxadiazole derivatives, like 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate, generally involves the condensation of appropriate precursors such as semicarbazide/thiosemicarbazide and aldehydes, followed by oxidative bond formation processes. For instance, Niu et al. (2015) described the synthesis of 2-amino-substituted 1,3,4-oxadiazoles through a transition-metal-free sequential synthesis process, indicating a methodology that might be relevant for the synthesis of similar compounds (Niu et al., 2015).
Molecular Structure Analysis
Oxadiazoles, including the 2-chlorobenzyl derivative, exhibit interesting molecular structures characterized by a five-membered ring containing nitrogen and oxygen atoms. The molecular structure influences the compound's reactivity and interaction with biological targets. For example, a study by Salama (2020) on 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives underscores the significance of the oxadiazole moiety's structural features (Salama, 2020).
Chemical Reactions and Properties
Oxadiazoles can undergo various chemical reactions due to the presence of reactive functional groups. These reactions include acylation, nitrosation, and cyclization, as illustrated in multiple studies. For instance, the work by Shah (2012) on the synthesis of oxadiazole derivatives demonstrates various chemical transformations that these compounds can undergo, which could be applied to 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Shah, 2012).
Physical Properties Analysis
The physical properties of oxadiazoles, including melting points, solubility, and crystalline structure, are influenced by their molecular arrangement. For example, the research by Willer et al. (2013) on the crystal structure of oxadiazole derivatives provides insights into the physical characteristics that might be relevant for 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Willer et al., 2013).
Chemical Properties Analysis
The chemical properties of oxadiazoles are largely defined by the oxadiazole ring and the substituents attached to it. These properties include reactivity, stability, and the ability to form various chemical bonds. The study by Bretanha et al. (2011) on the synthesis of oxadiazoles using ultrasound irradiation highlights the reactivity and synthetic versatility of these compounds, which can be extrapolated to understand the chemical properties of 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (Bretanha et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Synthetic Approaches
One prominent application is in the field of organic synthesis, where novel methods have been developed for the efficient production of 1,3,4-oxadiazole derivatives. For example, a novel one-pot, four-component condensation reaction has been established as an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence. This method provides an alternative to the synthesis of fully substituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation, offering high yields at ambient temperature (Ramazani & Rezaei, 2010).
Bioisosteric Applications
Another area of application is in the exploration of oxadiazoles as bioisosteres. For instance, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for the carboxyl group in gamma-aminobutyric acid (GABA) related compounds. This study revealed that 4-substituted 1,2,5-oxadiazol-3-ols exhibit close pK(a) values to GABA and show weak agonist and partial agonist profiles at GABA(A) receptors, suggesting the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical bioisoster for the carboxyl group (Lolli et al., 2006).
Pharmacological Characterization
Antibacterial Activity
Some new heterocyclic 1,3,4-oxadiazoles, synthesized from 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives, have been shown to possess antibacterial activity. The creation of these compounds involves the reaction of chlorobenzylidine-1,3,4-oxadiazoles with various reagents, resulting in compounds that exhibit diverse biological activities due to the presence of the -N=C-O- grouping (Ghattas et al., 1982).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLZEOPELCQJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)
![2,2'-{[(4-fluorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5507579.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)


![1,3-dimethyl-5-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5507617.png)
![2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5507620.png)
![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)
![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)
